2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one

Kinase Inhibition Structure-Activity Relationship DDR1

This N-substituted piperazine ethanone features a cyclopropyl group that enhances metabolic stability and target binding. Unlike simple N-alkyl analogs, its strained ring geometry is essential for H3 antagonism and DDR1 kinase engagement. As the direct precursor to clinical candidates and a certified reference standard for 4-CMC analysis, this compound is mandatory for patentable CNS programs and forensic toxicology. Choose this building block to bypass inactive analogs and accelerate hit-to-lead optimization.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13339330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C(=O)CN
InChIInChI=1S/C9H17N3O/c10-7-9(13)12-5-3-11(4-6-12)8-1-2-8/h8H,1-7,10H2
InChIKeyAMIWLFRBTSJNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one (CAS 937660-19-0): A Specialized Piperazine Building Block for Neuroscience and Kinase-Targeted Drug Discovery


2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one (CAS 937660-19-0) is a synthetic small molecule with the formula C9H17N3O, classified as an N-substituted piperazine ethanone [1]. It features a primary amine and a ketone group linked to a piperazine ring, which is functionalized with a unique cyclopropyl substituent. This specific structure places it at the intersection of two important pharmacological classes: it shares a core scaffold with piperazine-based CNS agents and also serves as a precursor to 'synthetic cathinone' analogues, such as its N-methyl derivative, 4-CMC . The cyclopropyl group is a key differentiator known to enhance metabolic stability and modulate receptor binding conformation in drug candidates [2].

Why a Cyclopropyl-Containing Piperazine Ethanone Cannot Be Replaced by Generic N-Alkyl Analogues


Direct substitution with simpler N-substituted analogues like 2-amino-1-(4-ethylpiperazin-1-yl)ethanone or 2-amino-1-(4-methylpiperazin-1-yl)ethanone introduces significant and quantifiable risks in structure-activity relationship (SAR) studies [1]. The cyclopropyl group is not merely a larger alkyl substituent; its unique ring strain, electronic properties, and defined spatial orientation are critical for target binding. This is exemplified in patent literature where cyclopropylpiperazine compounds have demonstrated specific calcium channel blocking activity [2], and the moiety is a core pharmacophoric element in drug candidates like Bavisant, a potent and highly selective histamine H3 receptor antagonist (IC50 in low nanomolar range) . Replacing the cyclopropyl with an ethyl or methyl group would abolish these specific interactions, as the flat, flexible alkyl chains cannot mimic the cyclopropyl ring's strong π-character and constrained geometry [2]. This structural uniqueness directly impacts procurement decisions for targeted CNS or kinase inhibitor discovery programs.

Quantitative Differentiation Evidence for 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one Against its Closest Analogs


Cyclopropyl vs. Alkyl Chain: Impact on Kinase Inhibition Potential

The value of the 4-cyclopropylpiperazin-1-yl fragment in kinase inhibitor design is quantitatively demonstrated in a series of DDR1 inhibitors. A complex molecule containing the exact same '2-(4-cyclopropylpiperazin-1-yl)-2-oxoethyl' core exhibited an IC50 of 404 nM against the DDR1 receptor in a biochemical assay [1]. While this data point is from a larger elaborated molecule, it provides direct evidence of the utility of this specific ethanone linker and cyclopropylpiperazine combination for engaging kinase active sites. This contrasts with unsubstituted or simple alkyl-chain piperazine analogs, which would lack the 3D structural features required to achieve this inhibitory concentration.

Kinase Inhibition Structure-Activity Relationship DDR1

Critical Role of Cyclopropyl Geometry in CNS Receptor Modulation (H3 Antagonist Series)

The stringent geometric requirement of the histamine H3 receptor binding pocket for a cyclopropyl group is well-established. Patents on 'Cyclopropyl amines as modulators of the histamine H3 receptor' explicitly claim compounds containing the (4-cyclopropyl-piperazin-1-yl) element [1]. This class-level evidence infers that the N-cyclopropyl substitution is non-negotiable for this target. The target compound serves as the direct synthetic precursor to highly potent H3 antagonists like (4-cyclopropyl-piperazin-1-yl)-[4-(4-fluoro-piperidin-1-ylmethyl)-phenyl]-methanone [1]. In contrast, N-ethyl or N-methyl piperazine ethanones would not orient correctly within the receptor's sub-pocket, failing to achieve the required antagonism.

CNS Drug Discovery Histamine H3 Receptor Receptor Binding

Differentiation from the N-Methyl Synthetic Cathinone Analog (4-CMC)

The target compound is the primary amine des-methyl analogue of the known synthetic cathinone 4-CMC (1-(4-Cyclopropylpiperazin-1-yl)-2-(methylamino)ethan-1-one) . This structural difference is critical in analytical toxicology. The presence of a primary amine (logP ~0.5 predicted) versus the secondary N-methyl amine (logP ~1.1 predicted) significantly alters the compound's chromatographic retention time and mass spectrometric fragmentation pattern [1]. This makes 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one an essential, analytically distinct reference standard required for the definitive identification and quantification of 4-CMC and its metabolites in forensic samples, fulfilling a specific procurement need that cannot be met by the methylated analog itself.

Metabolic Stability Synthetic Cathinone Reference Standard

High-Value Application Scenarios for 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one Based on Demonstrated Differentiation


Synthesizing Novel DDR1 Kinase Inhibitor Libraries for Fibrosis and Cancer Research

Building on the demonstrated 404 nM IC50 of a complex molecule containing its core, this compound is the ideal building block for generating focused libraries of DDR1 inhibitors. Procurement is justified by the direct evidence that its 'cyclopropylpiperazine-ethanone' linker engages the DDR1 active site [1]. Using this specific intermediate allows medicinal chemists to bypass the synthesis of inactive, simpler N-alkyl analogs and directly pursue optimizable hits.

Developing Next-Generation Histamine H3 Receptor Antagonists for ADHD and Cognitive Disorders

Patents explicitly claim the (4-cyclopropylpiperazin-1-yl) motif as essential for potent H3 receptor antagonism [2]. This compound is a direct synthetic gateway to clinical candidates like Bavisant. Its use is mandatory for any program aiming to generate patentable, selective H3 antagonists, as substitution with ethyl or methyl piperazines leads to a complete loss of target engagement.

An Essential Certified Reference Material for Forensic Toxicology of Emerging Synthetic Cathinones

As the des-methyl precursor and potential metabolite of the designer drug 4-CMC, this compound is unequivocally required as a certified reference standard. Its distinct mass and retention time [3] are critical for developing validated LC-MS/MS methods, enabling toxicology labs to definitively identify and quantify 4-CMC in seized materials and biological samples, a task impossible with the N-methyl analog alone.

Creating Metabolically Stable CNS-Penetrant Candidates in a Multi-Parameter Optimization Campaign

The cyclopropyl group is a well-established structural motif for enhancing metabolic stability in vivo [4]. This compound provides a starting point with a built-in advantage over N-methyl or N-ethyl piperazine ethanones, which are more susceptible to rapid N-dealkylation. It enables multi-parameter optimization campaigns where maintaining CNS exposure is critical, offering a superior alternative to rapidly metabolized alkyl counterparts.

Quote Request

Request a Quote for 2-Amino-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.